molecular formula C9H13N3O2 B11794409 Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate

Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B11794409
M. Wt: 195.22 g/mol
InChI Key: NDSAJOOMSJWOKS-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with ethyl 2-bromoacetate, followed by cyclization and esterification to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride
  • Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide

Uniqueness

Methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-6-5-12-4-3-10-7(8(12)11-6)9(13)14-2/h5,7,10H,3-4H2,1-2H3

InChI Key

NDSAJOOMSJWOKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCNC(C2=N1)C(=O)OC

Origin of Product

United States

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